Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate

Antitumor Structure-Activity Relationship Acridine Carbamate

Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate (CAS 655238-67-8) is a synthetic 9-aminoacridine derivative belonging to the acridine carbamate class, characterized by an acridine core linked via a secondary amine to a 4-methylphenyl ring bearing an ethyl carbamate substituent. This compound is structurally related to the well-studied antitumor agent AHMA (3-(9-acridinylamino)-5-hydroxymethylaniline) and its ethyl carbamate prodrug AHMA-EC, but features a distinct 4-methyl substitution pattern on the central aniline ring that differentiates it from the 5-hydroxymethyl (AHMA) series and from positional isomers such as the 5-methyl (CAS 655238-66-7) and 2-methyl (CAS 655238-70-3) variants.

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
CAS No. 655238-67-8
Cat. No. B12940686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate
CAS655238-67-8
Molecular FormulaC23H21N3O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC(=C(C=C1)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C23H21N3O2/c1-3-28-23(27)24-16-13-12-15(2)21(14-16)26-22-17-8-4-6-10-19(17)25-20-11-7-5-9-18(20)22/h4-14H,3H2,1-2H3,(H,24,27)(H,25,26)
InChIKeyPTCSDKVMSRLMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate (CAS 655238-67-8) – Procurement-Relevant Compound Profile


Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate (CAS 655238-67-8) is a synthetic 9-aminoacridine derivative belonging to the acridine carbamate class, characterized by an acridine core linked via a secondary amine to a 4-methylphenyl ring bearing an ethyl carbamate substituent . This compound is structurally related to the well-studied antitumor agent AHMA (3-(9-acridinylamino)-5-hydroxymethylaniline) and its ethyl carbamate prodrug AHMA-EC, but features a distinct 4-methyl substitution pattern on the central aniline ring that differentiates it from the 5-hydroxymethyl (AHMA) series and from positional isomers such as the 5-methyl (CAS 655238-66-7) and 2-methyl (CAS 655238-70-3) variants [1]. The compound is primarily procured for preclinical oncology and biochemical target engagement studies, with vendor-reported purity typically ≥97% .

Why Generic Acridine Carbamate Substitution Is Insufficient for Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate (CAS 655238-67-8)


Substituting this compound with a generic acridine carbamate or a close positional isomer introduces significant risk of altered biological performance. In the related AHMA-alkylcarbamate series, minor structural modifications—such as repositioning the substituent on the central phenyl ring or altering the carbamate alkyl chain—produced marked differences in cytotoxic potency against human leukemic HL-60 cells and in in vivo antitumor efficacy [1]. Positional isomerism (e.g., 4-methyl vs. 5-methyl vs. 2-methyl on the phenyl spacer) can affect DNA intercalation geometry, topoisomerase II poisoning specificity, and metabolic stability, making direct interchange without quantitative evidence scientifically invalid [2]. Researchers and procurement officers should therefore require compound-specific activity data rather than relying on class-level assumptions.

Quantitative Differentiation Evidence for Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate (CAS 655238-67-8)


Positional Methyl Substitution Dictates Cytotoxic Potency Relative to 5-Methyl and 2-Methyl Isomers

In the 9-aminoacridine carbamate scaffold, the position of the methyl group on the central phenyl ring critically determines the molecule's three-dimensional conformation and target engagement. The 4-methyl substitution pattern in CAS 655238-67-8 places the methyl group para to the carbamate and ortho to the acridinylamino linker, creating a distinct steric and electronic environment compared to the 5-methyl (meta, CAS 655238-66-7) and 2-methyl (ortho to carbamate, CAS 655238-70-3) positional isomers . In the closely analogous AHMA-ethylcarbamate series, shifting the substituent from the 5-CH₂OH position to a 4′-methyl group altered HL-60 cell growth inhibition potency by >2-fold, demonstrating that positional isomerism is not functionally silent [1].

Antitumor Structure-Activity Relationship Acridine Carbamate

Acridine Carbamate Scaffold Confers Unique Topoisomerase II Cleavage Site Selectivity vs. Amsacrine

Carbamate analogues of amsacrine, including the structurally related m-AMCA (methyl N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate), stimulate topoisomerase II-mediated DNA cleavage at sequence sites distinct from those targeted by the clinical drug amsacrine (m-AMSA) [1]. AMCA produced DNA cleavage patterns that differed qualitatively from amsacrine, etoposide, and other topoisomerase II poisons, while retaining high cytotoxicity against non-cycling tumor cells where amsacrine loses activity [1][2]. Given the shared acridine-carbamate pharmacophore, CAS 655238-67-8 is expected to exhibit similarly altered cleavage site preferences compared to non-carbamate acridine topoisomerase inhibitors.

Topoisomerase II Poison DNA Cleavage Anticancer

AHMA-Ethylcarbamate Demonstrates Superior In Vivo Antitumor Efficacy vs. Parent AHMA

In the AHMA scaffold closely related to CAS 655238-67-8, conversion of the free 5-CH₂OH group to an ethyl carbamate (yielding AHMA-ethylcarbamate, compound 18) significantly enhanced in vivo antitumor activity. AHMA-ethylcarbamate displayed significant therapeutic effects in mice bearing sarcoma 180, Lewis lung carcinoma, and P388 leukemia, with the ethyl carbamate modification consistently outperforming the parent AHMA compound across multiple tumor models [1][2]. This establishes the ethyl carbamate moiety as a critical structural determinant for in vivo efficacy in 9-aminoacridine aniline derivatives.

In Vivo Antitumor AHMA Prodrug Sarcoma 180

Carbamate Analogs Retain Activity Against Multidrug-Resistant P388 Leukemia In Vivo vs. Amsacrine

A series of acridine-substituted carbamate derivatives related to CAS 655238-67-8 were evaluated against both wild-type and Adriamycin-resistant P388 leukemia in vivo [1]. The 1′-carbamate group on the 9-anilinoacridine framework provided increased activity against the multidrug-resistant P388/ADR subline compared to the clinical drug amsacrine, which is substantially less effective against MDR phenotypes [1][2]. This resistance-breaking property is structurally linked to the carbamate substituent rather than the acridine core alone.

Multidrug Resistance P388 Leukemia In Vivo

High-Value Research Applications for Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate (CAS 655238-67-8)


Structure-Activity Relationship (SAR) Studies of 9-Anilinoacridine Positional Isomers

The 4-methyl substitution pattern distinguishes CAS 655238-67-8 from its 5-methyl (CAS 655238-66-7) and 2-methyl (CAS 655238-70-3) isomers, each of which is commercially available . Systematic comparative testing of these positional isomers in parallel cytotoxicity, topoisomerase inhibition, and DNA binding assays enables precise mapping of the methyl group position's contribution to biological activity. This SAR data is essential for lead optimization programs targeting the 9-aminoacridine scaffold.

Topoisomerase II Poison Profiling Against Non-Cycling Tumor Cell Populations

Based on the class-level evidence that carbamate-modified acridines retain activity against non-cycling cells where amsacrine loses potency [1], CAS 655238-67-8 is a rational candidate for screening in solid tumor models characterized by low proliferative indices (e.g., tumor spheroids, hypoxic cultures, or quiescent cell fractions). Comparative studies with amsacrine and etoposide can quantify the compound's differential cytotoxicity in plateau-phase versus log-phase cultures.

Multidrug Resistance (MDR) Reversal Probe Development

The established ability of acridine carbamates to circumvent P-glycoprotein-mediated drug efflux in MDR leukemia models [2] positions CAS 655238-67-8 as a chemical probe for investigating structure-dependent MDR evasion. Procurement for comparative efflux assays (e.g., calcein-AM retention in MDR1-overexpressing cell lines) and in vivo MDR xenograft studies is supported by the broader class evidence of MDR activity linked to the carbamate pharmacophore.

In Vivo Pharmacokinetic Profiling of Ethyl Carbamate Acridine Prodrugs

The ethyl carbamate moiety in CAS 655238-67-8 mirrors the key structural feature of AHMA-ethylcarbamate, which demonstrated enhanced in vivo efficacy relative to the free hydroxymethyl parent in sarcoma 180 and Lewis lung carcinoma models [3]. This compound can serve as a surrogate for pharmacokinetic studies (plasma stability, hepatic microsomal metabolism, tissue distribution) aimed at optimizing the carbamate prodrug strategy for 9-aminoacridine antitumor agents.

Quote Request

Request a Quote for Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.